Product packaging for Desnitrotolcapone(Cat. No.:CAS No. 1391053-03-4)

Desnitrotolcapone

Cat. No.: B129840
CAS No.: 1391053-03-4
M. Wt: 228.24 g/mol
InChI Key: YNUSEKORCRKLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desnitrotolcapone, with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol, is a recognized chemical compound and an important reference material in pharmaceutical research . It is systematically known as (3,4-Dihydroxyphenyl)(4-methylphenyl)methanone and is identified as a primary pharmacopoeial impurity of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor medication . As a desnitro analogue of Tolcapone, this compound serves as a critical chemical standard for researchers conducting analytical studies, including the development and validation of methods for the quantification and control of impurities in Tolcapone drug substances and products using techniques such as HPLC . Its well-defined structure makes it a valuable tool for metabolism studies and for investigating the structure-activity relationship (SAR) of COMT inhibitors . Researchers utilize this compound to gain deeper insights into the biochemical pathways and stability profile of its parent drug. The compound is provided for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B129840 Desnitrotolcapone CAS No. 1391053-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dihydroxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUSEKORCRKLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-03-4
Record name Desnitrotolcapone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESNITROTOLCAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FMM5H1WHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Methodologies for Desnitrotolcapone and Analogues

Established Synthetic Routes for Desnitrotolcapone

The established synthesis of this compound is closely related to the synthesis of its parent compound, Tolcapone (B1682975). The primary difference lies in the omission of the nitration step. The synthesis generally begins with precursors that are later coupled and modified. A common strategy involves the Friedel-Crafts acylation reaction.

One established route starts from 3-methoxy-4-hydroxybenzophenone, which can be synthesized by the acylation of guaiacol (B22219) (2-methoxyphenol) with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The resulting intermediate, 4-hydroxy-3-methoxy-4'-methylbenzophenone, is a direct precursor. The final step is the demethylation of the methoxy (B1213986) group at the 4-position to yield the catechol structure of this compound (3,4-dihydroxy-4'-methylbenzophenone).

A similar pathway, adapted from a Tolcapone synthesis, would start with 1,2-dimethoxybenzene (B1683551) (veratrole). orientjchem.org This compound undergoes a Friedel-Crafts reaction with 4-methylbenzoyl chloride and aluminum chloride to produce 3,4-dimethoxy-4'-methylbenzophenone. orientjchem.org Subsequent selective demethylation is required to yield the final product. A common demethylating agent for this type of transformation is hydrobromic acid (HBr). google.com

A generalized scheme based on these established methods is presented below:

Table 1: Generalized Established Synthetic Route

StepReactantsReagents & ConditionsProduct
1. AcylationGuaiacol, 4-methylbenzoyl chlorideAlCl₃, Dichloromethane (DCM), 0-5°C to 28°C4-hydroxy-3-methoxy-4'-methylbenzophenone
2. Demethylation4-hydroxy-3-methoxy-4'-methylbenzophenone48% Hydrobromic acid (HBr) in Acetic Acid, RefluxThis compound

Development of Novel Synthetic Pathways for this compound Analogues

The development of novel synthetic pathways is crucial for generating analogues of this compound, which can be used to explore structure-activity relationships. These pathways often focus on introducing diverse functional groups onto the benzophenone (B1666685) scaffold. eurekaselect.com Methodologies for creating novel pathways often involve retrosynthesis models and the exploration of new reaction mechanisms. kaist.ac.kr

For instance, to synthesize analogues with different substituents on the phenyl ring containing the catechol group, one could start with variously substituted guaiacol or catechol derivatives. For modifications on the other phenyl ring, substituted p-toluoyl chlorides would be employed in the Friedel-Crafts acylation step.

A novel approach for creating a library of analogues involves solid-phase synthesis, where one of the starting materials is attached to a polymer support, allowing for rapid purification and modification. nih.gov Another advanced method involves the use of bifunctional precursors to create dimeric analogues. This approach, adapted from the synthesis of other COMT inhibitors, involves coupling a diamine linker with two equivalents of an activated carboxylic acid derivative of the benzophenone core. lookchem.com For example, a precursor like 3,4-dimethoxybenzoyl chloride could be coupled with a diamine, followed by demethylation to yield a bivalent this compound analogue. lookchem.com

Optimization Strategies for Enhanced Purity and Yield in Research Synthesis

One of the most effective optimization strategies is the development of a one-pot process. orientjchem.org This approach minimizes the number of separate reaction and purification steps, thereby reducing material loss and saving time. For a related synthesis of Tolcapone, a one-pot process was developed where the initial Friedel-Crafts acylation and a subsequent nitration were performed sequentially in the same reaction vessel without isolating the intermediate. orientjchem.org A similar strategy could be applied to this compound synthesis (omitting nitration), significantly improving efficiency.

The choice of solvent and reaction temperature also plays a critical role. Studies on the synthesis of Tolcapone have shown that screening different solvents for key steps can dramatically affect the yield. orientjchem.org For example, in a nitration step, using acetone (B3395972) as a solvent resulted in a 75% yield, compared to 55% with carbon tetrachloride and 64% with methanol. orientjchem.org Temperature control is equally important; running the Friedel-Crafts acylation at a controlled temperature of 0-5°C initially, followed by a period at room temperature, ensures optimal conversion and minimizes side-product formation. orientjchem.org

Table 2: Solvent Screening for Yield Optimization (Hypothetical for Acylation Step)

SolventTemperature (°C)Reaction Time (hrs)Yield (%)
Dichloromethane0 to 25885
1,2-Dichloroethane0 to 50688
Carbon Disulfide0 to 251075
Nitrobenzene25682

Purification techniques are also a focus of optimization. Recrystallization from a suitable solvent system is a common final step to achieve high purity. The choice of solvent for recrystallization is determined experimentally to maximize the recovery of the pure product while leaving impurities dissolved.

Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereoselective synthesis is not applicable to the parent compound.

However, if chiral analogues of this compound were to be designed, for example by introducing a chiral center via an alkyl or amino group substituent on the benzophenone core, stereoselective synthesis would become necessary. polimi.it There are several established strategies for achieving stereoselectivity.

One approach is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the formation of a single stereoisomer. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is biocatalysis, which uses enzymes to perform stereoselective transformations. polimi.it For instance, a prochiral ketone could be selectively reduced to a chiral alcohol using a reductase enzyme, or a transaminase could be used to convert a ketone into a chiral amine with high enantiomeric excess. polimi.it

A third approach involves asymmetric catalysis, where a chiral catalyst (often a metal-ligand complex) is used in a small, substoichiometric amount to produce a large quantity of an enantiomerically enriched product. While this compound is achiral, the synthesis of a hypothetical chiral analogue, such as one containing a stereogenic carbon in a side chain, would benefit from these advanced methodologies to ensure stereochemical purity. rsc.org

Advanced Analytical Methodologies for Desnitrotolcapone Characterization and Quantification

High-Performance Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Desnitrotolcapone. ontosight.ai Its application is crucial for determining the presence and concentration of the compound in various samples. A typical HPLC method involves a C18 column and an isocratic mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, to achieve effective separation. nih.gov

Method development for this compound analysis using HPLC focuses on optimizing parameters such as mobile phase composition, flow rate, and column temperature to ensure a balance between resolution, analysis time, and sensitivity. The use of a UV detector is common for the quantification of this compound, with the detection wavelength selected based on the compound's maximum absorbance. nih.gov

The performance of an HPLC method is evaluated through several key parameters to ensure its reliability for quantitative analysis.

Table 1: Key Parameters for HPLC Method Performance

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Correlation coefficient (r²) ≥ 0.999 labmanager.com
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. nih.govSignal-to-noise ratio of 3:1 nih.gov
Limit of Quantitation (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govSignal-to-noise ratio of 10:1 nih.gov
Accuracy The closeness of the test results obtained by the method to the true value. elementlabsolutions.comRecovery of 98-102% is often targeted.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.comRelative Standard Deviation (RSD) ≤ 2%

A well-developed and validated HPLC method provides the necessary confidence in the data generated for research and quality control purposes. nih.gov

Spectroscopic and Spectrometric Approaches for Structural Characterization in Research

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of this compound. These methods provide detailed information about the molecule's atomic and molecular properties.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. chromatographytoday.com High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements, which aids in the unambiguous identification of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed insights into the chemical environment of the hydrogen and carbon atoms within the this compound molecule. This information is crucial for confirming the compound's structure and identifying any potential isomers. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. nih.gov The characteristic absorption bands in the IR spectrum correspond to specific vibrational modes of the chemical bonds, offering a molecular fingerprint of the compound. nih.gov

Development and Validation of Robust Analytical Methods for Research Applications

The development and validation of analytical methods are critical steps to ensure that the data generated are accurate, reliable, and fit for purpose. adryan.com This process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). certified-laboratories.com

The development phase involves a systematic approach to selecting the appropriate analytical technique and optimizing the method parameters. labmanager.com This includes choosing the right column and mobile phase for HPLC, or selecting the appropriate ionization technique and analyzer for mass spectrometry. labmanager.com

Method validation is the process of providing documented evidence that the analytical method consistently produces results that meet predetermined specifications and quality attributes. particle.dk Key validation characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. elementlabsolutions.comcertified-laboratories.com

Table 2: Stages of Analytical Method Validation

StagePurposeKey Activities
Method Development To create a suitable analytical procedure.Technique selection, optimization of parameters, preliminary testing. labmanager.com
Validation Protocol To define how the validation will be conducted.Outlining the scope, performance characteristics, and acceptance criteria. particle.dk
Pre-Validation To ensure the method is ready for formal validation.Initial experiments to refine method parameters. particle.dk
Formal Validation To execute the validation experiments.Performing tests for specificity, linearity, accuracy, precision, etc. certified-laboratories.com
Validation Report To document the results of the validation.Summarizing the findings and confirming the method's suitability. adryan.com

A robust analytical method is one that is not significantly affected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. certified-laboratories.com

Impurity Profiling and Quantification Strategies in Related Pharmaceutical Contexts

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the identification and quantification of impurities in drug substances and products. sciex.com These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. sciex.com The presence of impurities can impact the safety and efficacy of a pharmaceutical product. sciex.com

The process of impurity profiling involves detecting, identifying, and quantifying these impurities. nih.gov Forced degradation studies are often conducted to intentionally degrade the drug substance under various stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products. nih.gov

Analytical techniques such as HPLC and LC-MS are extensively used for impurity profiling. nih.gov HPLC with a photodiode array (PDA) detector can help in the initial detection of impurities, while LC-MS provides the molecular weight information necessary for their identification. sciex.com

Quantification of impurities is essential to ensure they are below the established safety thresholds. This requires validated analytical methods with sufficient sensitivity and accuracy to measure low levels of these compounds. sciex.com

Application of hyphenated techniques for complex mixture analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.govnih.gov These techniques offer enhanced selectivity and sensitivity, providing more comprehensive information than either technique alone. chromatographytoday.com

The most common hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net In the context of this compound analysis, LC-MS can be used to separate this compound from other components in a mixture and simultaneously provide its mass spectrum for unambiguous identification. researchgate.net This is particularly useful for impurity profiling and metabolite identification studies. nih.gov

Other hyphenated techniques include LC-NMR, which couples the separation power of LC with the structural elucidation capabilities of NMR, and LC-IR, which provides information on the functional groups of the separated compounds. nih.govresearchgate.net These advanced techniques are invaluable in research settings for the detailed characterization of this compound and related compounds in complex matrices. nih.gov The coupling of multiple techniques, such as LC-NMR-MS, can provide an even greater depth of analytical information. nih.gov

Pharmacological and Biological Impact Investigations of Desnitrotolcapone

Exploration of Molecular Targets and Ligand Interactions

Desnitrotolcapone, a major metabolite of the catechol-O-methyltransferase (COMT) inhibitor tolcapone (B1682975), has been a subject of investigation to understand its own pharmacological profile. The primary molecular target of its parent compound, tolcapone, is COMT, an enzyme that plays a crucial role in the metabolism of catecholamines like dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgnih.gov Tolcapone's therapeutic effect in Parkinson's disease stems from its ability to inhibit COMT, thereby increasing the bioavailability of levodopa (B1675098), a precursor to dopamine. wikipedia.orgongentyshcp.com

Computational methods such as molecular docking are instrumental in exploring the interactions between a ligand like this compound and its potential protein targets. jscimedcentral.comopenaccessjournals.com This technique predicts the preferred orientation and binding affinity of a molecule to a receptor, providing insights into the stability of the protein-ligand complex. jscimedcentral.com The process involves identifying the active binding sites on a target protein and virtually screening compounds to assess their binding potential. als-journal.com The analysis of these interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, helps in understanding the affinity of a molecule for its target. als-journal.com

While this compound is a metabolite of a known COMT inhibitor, its own interaction with COMT and other potential off-targets is a key area of research. The exploration of these interactions helps to build a comprehensive pharmacological profile. Studies have investigated the binding of various ligands to their target proteins, employing techniques that allow for flexibility in both the ligand and the protein's side chains to simulate an "induced fit" model. nih.gov This approach is crucial for accurately modeling the conformational changes that can occur upon ligand binding. nih.gov

Analysis of Cellular and Subcellular Effects of this compound

Investigations into the cellular effects of compounds often involve examining their impact on key organelles like mitochondria. nih.gov Mitochondria are central to cellular energy production through oxidative phosphorylation and are also involved in processes like apoptosis (programmed cell death). nrc.govplos.org Mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and decreased ATP production, can have significant consequences for cell viability and function. nih.govifm.org

The effects of compounds on mitochondrial respiration are a key area of study. Inhibition of the mitochondrial electron transport chain can lead to increased generation of superoxide (B77818) radicals, a type of ROS. nih.gov This can sensitize cells to apoptosis, a mechanism that is explored in cancer therapy. nih.gov Conversely, some compounds may have protective effects on mitochondria. The transcription factor Nrf2, for instance, has been shown to regulate mitochondrial bioenergetics, with its activation leading to increased mitochondrial membrane potential and ATP levels. nih.gov

Modulation of Specific Biological Pathways by this compound

The interaction of a compound with a molecular target can trigger a cascade of events that modulate specific biological pathways. These pathways are complex networks of interacting molecules that govern cellular functions. plos.org The modulation of these pathways can lead to therapeutic effects or adverse reactions.

One of the key pathways influenced by compounds related to this compound is the catecholamine metabolic pathway. As a metabolite of a COMT inhibitor, its potential to influence this pathway is of significant interest. wikipedia.orgnih.gov COMT inhibitors prevent the breakdown of catecholamines, thereby increasing their levels. clevelandclinic.orgnih.gov This is particularly relevant in the context of Parkinson's disease, where increasing dopamine levels is a primary therapeutic goal. wikipedia.org

Another relevant set of pathways are those related to cellular stress and survival. The Nrf2 pathway, for example, is a key regulator of cellular defense against oxidative stress. nih.gov Activation of this pathway leads to the expression of a wide array of antioxidant and cytoprotective genes.

Furthermore, the modulation of signaling pathways involved in inflammation is an area of active research for many compounds. Monoamine oxidase (MAO) inhibitors, for instance, have been shown to possess anti-inflammatory properties. frontiersin.org These effects are thought to be mediated by both the reduction of pro-inflammatory metabolic byproducts and the increase in anti-inflammatory catecholamines. frontiersin.org

The study of how a compound like this compound modulates these and other biological pathways is crucial for a complete understanding of its pharmacological profile. This involves a multi-faceted approach, from in vitro assays to in vivo studies, to elucidate the complex interplay between the compound and the intricate network of cellular processes. nih.govnih.govmdpi.com

In Vitro Pharmacological Profiling Methodologies (e.g., enzyme inhibition assays, receptor binding studies)

In vitro pharmacological profiling is a critical component of drug discovery and development, aimed at identifying the activity of a compound at various biological targets. nih.gov This process helps in understanding a compound's mechanism of action and potential for off-target effects, which can lead to adverse drug reactions. researchgate.netwuxibiology.com

Common in vitro methodologies include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For a compound like this compound, a key assay would be to determine its inhibitory potency against COMT. The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

Receptor Binding Studies: These studies assess the affinity of a compound for a specific receptor. This is crucial for understanding potential interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. wuxibiology.com Data from these studies help in building a selectivity profile of the compound.

Cell-Based Assays: These assays go beyond simple binding or inhibition and measure the functional consequences of a compound's interaction with its target in a cellular context. europa.eu This can include measuring changes in second messengers, gene expression, or cell viability.

Several companies offer standardized in vitro safety panels that screen compounds against a broad range of targets known to be associated with adverse drug reactions. wuxibiology.comeurofinsdiscovery.comdrugtargetreview.com These panels are used early in the drug discovery process to flag potential liabilities and guide the selection of lead candidates. nih.govwuxibiology.com The data generated from these profiles are often visualized using heatmaps and other tools to facilitate the comparison and prioritization of compounds. eurofinsdiscovery.com

In Vivo Pharmacological Response Assessment Methodologies

Methodologies for assessing in vivo pharmacological response include:

Dose-Response Studies: These studies are fundamental to establishing the relationship between the dose of a compound administered and the magnitude of the biological effect. fda.govwho.int This involves administering a range of doses and measuring a specific endpoint, which could be a biomarker or a clinical outcome. fda.gov The goal is to identify a dose range that produces the desired therapeutic effect with minimal side effects.

Animal Models of Disease: To assess the potential therapeutic efficacy of a compound, it is often tested in animal models that mimic human diseases. europa.eu For a compound with potential neuroprotective properties, this could involve models of stroke or neurodegenerative diseases like Parkinson's disease. nih.govnih.gov In these models, researchers can assess the compound's ability to reduce infarct volume after ischemia or improve motor function. nih.gov

Biomarker Analysis: The measurement of biomarkers in blood, plasma, or other tissues can provide an indication of a compound's pharmacological activity. who.int For example, in the context of COMT inhibition, measuring the levels of 3-O-methyldopa (a metabolite of levodopa formed by COMT) in plasma can serve as a biomarker of target engagement. nih.gov

Immunocompetence Assessment: For compounds that may modulate the immune system, in vivo models can be used to assess their effects on the immune response to an antigenic challenge. nih.gov This can involve measuring antibody production or the inflammatory response. nih.gov

The data from these in vivo assessments are crucial for making decisions about the further development of a compound and for predicting its potential effects in humans. europa.eu

Toxicological Evaluation of Desnitrotolcapone

Mechanisms of Desnitrotolcapone-Induced Cellular and Molecular Toxicity

The toxicological profile of this compound, a metabolite of tolcapone (B1682975), is intrinsically linked to the chemical properties of its nitrocatechol structure. Research into related nitrocatechol compounds, such as tolcapone, provides significant insights into the potential mechanisms of this compound's toxicity. A primary mechanism of toxicity for nitrocatechols is direct interference with mitochondrial function. nih.govnih.gov This mitochondrial toxicity does not appear to be dependent on bioactivation by cytochrome P450 enzymes. nih.govnih.gov

Key factors influencing the toxic potential of nitrocatechols include:

Lipophilicity: Higher lipophilicity is associated with increased toxic potential. nih.govnih.gov

Carbonyl Group: The presence of a carbonyl group directly attached to the nitrocatechol ring may enhance the molecule's reactivity. nih.govnih.gov

Cyano Moiety: A cyano group on a double bond can stabilize the molecule, thereby decreasing its cytotoxicity. nih.govnih.gov

It has been proposed that the bioreduction of the nitro group on compounds like tolcapone can lead to the formation of reactive intermediates, such as o-quinone and quinone-imine species. nih.gov These reactive species can then interact with mitochondrial components, leading to cellular damage. nih.gov Studies on aminoglycoside antibiotics have shown that these cationic compounds can accumulate in lysosomes, leading to phospholipidosis, which is a marker of renal toxicity. ucl.ac.be This occurs due to the binding of the drugs to negatively charged phospholipids (B1166683) in the lysosomal membrane, a process favored by the acidic environment of the lysosome. ucl.ac.be This mechanism of lysosomal destabilization could also be a contributing factor to the cellular toxicity of certain compounds. ucl.ac.be

In Vitro Toxicological Assay Development and Application (e.g., cytotoxicity, genotoxicity)

In vitro toxicological assays are crucial for the initial assessment of a compound's potential toxicity. up.ac.zamedtechbcn.comresearchgate.net These assays provide a cost-effective and ethical means to screen compounds for adverse effects early in the development process. medtechbcn.comaragen.com

Cytotoxicity Assays:

Cytotoxicity assays measure the ability of a compound to cause cell death or impair cell growth. up.ac.za Common methods for assessing cytotoxicity include:

Membrane Integrity Assays: These assays detect cell death by measuring the leakage of intracellular components or the uptake of dyes that are normally excluded by viable cells. nih.gov

Metabolic Activity Assays: Assays like the MTT assay measure the metabolic activity of cells as an indicator of viability. up.ac.za

Cell Proliferation Assays: These assays quantify the rate of cell division to assess the impact of a compound on cell growth. up.ac.za

Studies on related compounds have utilized cell lines such as HepG2 to evaluate cytotoxicity, often revealing a concentration-dependent effect on cell viability. nih.govup.ac.za For example, significant cytotoxicity for some compounds was observed at concentrations above 10 μM. up.ac.za

Genotoxicity Assays:

Genotoxicity assays are designed to detect compounds that can damage DNA. nih.gov This is a critical endpoint as DNA damage can lead to mutations and cancer. nih.gov Standard genotoxicity tests include:

Ames Test (Bacterial Reverse Mutation Assay): This test uses bacteria to evaluate a substance's potential to cause gene mutations. nih.gov A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies. nih.gov

In Vitro Micronucleus Assay: This assay detects chromosomal damage by identifying the formation of micronuclei in cultured mammalian cells. aragen.com

Chromosomal Aberration Assay: This test evaluates a compound's ability to induce structural changes in chromosomes. aragen.com

High-throughput screening methods using DNA repair-deficient cell lines, such as chicken DT40 cells, can be employed to identify genotoxic compounds and elucidate the types of DNA damage they induce. nih.gov

Assay TypeEndpoint MeasuredCommon MethodologiesRelevance
CytotoxicityCell death, growth impairment, loss of viabilityMTT assay, Neutral Red Uptake, LDH leakage, CellTiter-Glo®Assesses the intrinsic ability of a compound to kill cells. up.ac.za
GenotoxicityDNA damage, gene mutations, chromosomal aberrationsAmes test, Micronucleus assay, Chromosomal aberration assayIdentifies compounds that can alter genetic material. nih.gov

In Vivo Toxicological Study Designs and Endpoints (e.g., general toxicity, organ-specific toxicity)

In vivo toxicology studies are essential for evaluating the systemic effects of a compound in a living organism. biobide.comvivotecnia.com These studies provide crucial information that cannot be obtained from in vitro models alone. vivotecnia.com Preclinical in vivo studies are conducted before a compound is tested in humans to ensure its safety. biobide.com

Study Designs:

Acute Toxicity Studies: These studies involve the administration of a single dose or multiple doses over a short period (up to 14 days) to determine the immediate toxic effects and the maximum tolerated dose (MTD). vivotecnia.comnih.gov

Sub-chronic Toxicity Studies: These studies are conducted over a shorter duration, typically up to 90 days, to assess the effects of repeated exposure. biobide.comnih.gov

Chronic Toxicity Studies: Long-term studies, often lasting 180 days or longer, are designed to evaluate the cumulative toxic effects of a compound. biobide.comnih.gov

Endpoints:

A comprehensive toxicological evaluation includes the assessment of various endpoints:

Organ-Specific Toxicity: This is evaluated through:

Hematology: Analysis of blood components to detect effects on the hematopoietic system. nih.gov

Clinical Biochemistry: Measurement of blood enzymes and other markers to assess the function of organs like the liver and kidneys. nih.gov

Urinalysis: Examination of urine to detect abnormalities in kidney function. nih.gov

Histopathology: Microscopic examination of tissues from various organs to identify pathological changes. nih.gov

The route of administration is a critical consideration in in vivo studies as it can influence the compound's distribution and potential for toxicity. biobide.com

Predictive Toxicology and Risk Assessment Models for Related Compounds

Predictive toxicology utilizes computational models to estimate the potential toxicity of chemical compounds. azolifesciences.comnih.gov These in silico methods are valuable for prioritizing chemicals for further testing and reducing the reliance on animal studies. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are a cornerstone of predictive toxicology. azolifesciences.commdpi.com They establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. mdpi.com These models are built using data from known compounds to predict the properties of new or untested chemicals. azolifesciences.com For nitroaromatic compounds, QSAR models have been developed to estimate in vivo toxicity (e.g., LD50 in rats) based on molecular descriptors. mdpi.com

Machine Learning Approaches:

Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), are increasingly used in predictive toxicology to analyze large datasets and develop robust predictive models. azolifesciences.com These models can be trained on data from high-throughput screening assays to predict various toxicity endpoints. nih.gov

Risk Assessment:

Risk assessment is a systematic process used to evaluate the potential for adverse health effects from exposure to a chemical. nih.govkemi.se It involves four key steps:

Hazard Identification: Determining the intrinsic hazardous properties of a substance. kemi.se

Dose-Response Assessment: Characterizing the relationship between the dose of a substance and the incidence of an adverse effect. nih.gov

Exposure Assessment: Evaluating the extent of human or environmental exposure to the substance. kemi.se

Risk Characterization: Integrating the information from the previous steps to estimate the probability and severity of adverse effects in a given population. nih.govkemi.se

For related nitrocatechol compounds, the risk of hepatotoxicity is a significant concern. nih.govnih.gov Predictive models and risk assessment frameworks help in understanding and managing these risks.

Model/ApproachDescriptionApplication for Related Compounds
QSAR ModelsRelates chemical structure to toxicological activity using mathematical equations. mdpi.comPredicting in vivo toxicity of nitroaromatic compounds. mdpi.com
Machine LearningUses algorithms to learn from data and make predictions on new compounds. azolifesciences.comPredicting cytotoxicity and other toxicological endpoints. nih.gov
Risk AssessmentA systematic process to evaluate potential adverse health effects. nih.govAssessing the risk of hepatotoxicity for nitrocatechol-based compounds. nih.gov

Role of Biotransformation Enzymes in Toxicological Outcomes

Biotransformation, or drug metabolism, is the process by which the body chemically modifies foreign compounds (xenobiotics). mhmedical.com This process is primarily carried out by a variety of enzymes and generally leads to more water-soluble metabolites that can be more easily excreted. mhmedical.com However, biotransformation can also lead to the formation of reactive metabolites that are more toxic than the parent compound. nih.govnumberanalytics.com

Phase I and Phase II Enzymes:

Biotransformation is broadly categorized into Phase I and Phase II reactions:

Phase I Reactions: These reactions, including oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic. mhmedical.com The cytochrome P450 (CYP) superfamily of enzymes is a major player in Phase I metabolism, responsible for the oxidation of a vast number of drugs and other chemicals. nih.govdynamed.comnih.gov

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the xenobiotic or its Phase I metabolite. mhmedical.comUDP-glucuronosyltransferases (UGTs) are key Phase II enzymes that catalyze the attachment of glucuronic acid to various substrates, a process called glucuronidation. nih.govnih.gov This generally increases water solubility and facilitates excretion. criver.com

Impact on Toxicity:

The balance between Phase I and Phase II metabolism can significantly influence a compound's toxicity. For some compounds, Phase I metabolism by CYP enzymes can generate toxic reactive intermediates. nih.gov Subsequent conjugation by Phase II enzymes like UGTs is often a detoxification step. nih.gov

Metabolic and Pharmacokinetic Characterization of Desnitrotolcapone

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

The investigation of a compound's ADME properties is fundamental in preclinical drug development. srce.hrbioivt.comwuxiapptec.com These studies provide critical data on how a substance is taken up by the body, where it goes, how it is chemically altered, and how it is ultimately removed. srce.hrwuxiapptec.com Methodologies for ADME research are diverse and can be broadly categorized into in vitro and in vivo approaches.

In vitro methods are conducted outside of a living organism and offer a controlled environment for studying specific metabolic processes. wuxiapptec.com Commonly used models include:

Liver microsomes and hepatocytes : These contain major metabolic enzymes like cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT), making them suitable for studying Phase I and Phase II metabolism. srce.hr

Cell-based assays : Models such as Caco-2 and MDCK cells are employed to evaluate intestinal permeability and predict drug absorption. srce.hr

Plasma protein binding studies : These assays determine the extent to which a compound binds to proteins in the bloodstream, which can influence its distribution and availability. bioivt.com

Red blood cell partitioning : This evaluates the potential for a compound to be sequestered in red blood cells, which can affect pharmacokinetic data interpretation. bioivt.com

In vivo studies are performed within a living organism, providing a holistic view of the compound's behavior. wuxiapptec.com These studies often involve:

Animal models : Rodent and non-rodent species are typically used in single- and multiple-dose pharmacokinetic studies. srce.hr

Radiolabeling : Compounds can be labeled with a radioactive isotope (e.g., ¹⁴C) to trace their path through the body, allowing for the determination of excretion balance and identification of metabolites in urine and feces. nih.govnih.gov

Bioanalytical method validation : This ensures the reliability and accuracy of methods used to measure the concentration of the compound and its metabolites in biological samples. srce.hr

The data generated from these studies, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2), are essential for constructing a comprehensive pharmacokinetic profile. bioivt.com

Identification and Characterization of Desnitrotolcapone Metabolites and Metabolic Pathways

This compound is itself a metabolite of the parent drug, tolcapone (B1682975). The metabolic journey of tolcapone is extensive, with the parent compound being almost completely metabolized before excretion. nih.govnih.gov The primary metabolic pathway for tolcapone is glucuronidation. nih.govnih.gov However, another significant route involves the reduction of the nitro group to form an amine derivative, which is this compound. nih.govnih.gov

Once formed, this compound can undergo further metabolism through several pathways:

Direct Excretion : A portion of the amine derivative is excreted unchanged in the urine and feces. nih.gov

Conjugation Reactions (Phase II Metabolism) :

Glucuronidation : The amine derivative can be conjugated with glucuronic acid. nih.govnumberanalytics.com

Sulfation : Conjugation with a sulfate (B86663) group is another metabolic option. nih.govnumberanalytics.com

N-acetylation : The amine group can be acetylated, leading to the formation of an N-acetylamino metabolite. nih.gov This acetylated metabolite can then also undergo glucuronidation. nih.gov

A metabolic pathway is a series of chemical reactions that modify a starting molecule through a sequence of intermediates to yield a final product. opentextbc.cawikipedia.org In the case of this compound, it is an intermediate in the broader metabolic pathway of tolcapone. opentextbc.cawikipedia.org The various subsequent reactions it undergoes represent different branches of this pathway, ultimately leading to more water-soluble compounds that are more easily excreted from the body. numberanalytics.com

Enzymatic Systems Involved in this compound Biotransformation (e.g., Cytochrome P450, UGTs)

The biotransformation of xenobiotics, including drugs and their metabolites, is primarily carried out by a variety of enzymatic systems. frontiersin.org These reactions are often categorized into Phase I and Phase II metabolism. numberanalytics.comnih.gov

Phase II Reactions : These are conjugation reactions where an endogenous molecule is added to the substrate, increasing its water solubility and facilitating excretion. numberanalytics.comfrontiersin.org For this compound, the key Phase II enzymes are:

UDP-glucuronosyltransferases (UGTs) : These enzymes catalyze the transfer of glucuronic acid to the amine derivative. nih.govnumberanalytics.com Glucuronidation is a major metabolic pathway for both the parent compound tolcapone and its amine metabolite. nih.gov

Sulfotransferases (SULTs) : These enzymes are responsible for the sulfation of the amine derivative. nih.govnumberanalytics.com

N-acetyltransferases (NATs) : These enzymes mediate the acetylation of the amine group of this compound. nih.govfrontiersin.org

The table below summarizes the key enzymatic systems involved in the biotransformation of this compound.

Metabolic Reaction Enzyme Family Role in this compound Biotransformation
Reduction of nitro group (to form this compound)NitroreductasesInitial formation of the amine derivative from the parent compound.
GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of the amine derivative with glucuronic acid. nih.gov
SulfationSulfotransferases (SULTs)Conjugation of the amine derivative with a sulfate group. nih.gov
N-acetylationN-acetyltransferases (NATs)Acetylation of the amine group. nih.gov

Investigation of Potential Drug-Drug Interactions and Metabolic Cross-Talk

Drug-drug interactions (DDIs) can occur when one drug alters the absorption, distribution, metabolism, or excretion of another, potentially leading to altered efficacy or toxicity. tg.org.ausps.nhs.uk Changes in drug metabolism are a primary cause of significant DDIs. tg.org.au This can happen through enzyme inhibition or induction. nih.gov

Given that this compound is a product of tolcapone metabolism, understanding the DDI potential of the parent compound provides insight into factors that could influence the formation of this compound. Tolcapone itself is a substrate for several metabolic enzymes, and it can also influence the activity of these enzymes.

CYP Enzyme Interactions : The parent compound, tolcapone, is metabolized to a minor extent by CYP3A4 and CYP2A6. drugs.comeuropa.eu Therefore, co-administration of strong inhibitors or inducers of these enzymes could potentially alter tolcapone's metabolic profile, though likely to a limited extent given this is not the primary pathway. frontiersin.org For example, a strong inhibitor of CYP3A4 could theoretically lead to slightly higher plasma concentrations of tolcapone and a corresponding decrease in the formation of metabolites from this specific pathway. tg.org.au

COMT Inhibition : Tolcapone is a potent inhibitor of catechol-O-methyltransferase (COMT). wikipedia.orgdrugs.com This is its primary mechanism of action. This inhibition can affect the metabolism of other drugs that are substrates for COMT. europa.eu

Interactions with UGTs : As glucuronidation is the main metabolic pathway for tolcapone, there is a potential for interaction with drugs that are also extensively metabolized by UGTs. nih.govnih.gov Competition for the same UGT enzymes could potentially alter the metabolism of either drug.

Investigating metabolic cross-talk involves studying how different metabolic pathways influence each other. nih.gov For instance, if the primary glucuronidation pathway of tolcapone is inhibited, it might lead to a shift towards other metabolic routes, potentially increasing the formation of this compound. The potential for such interactions is typically assessed using in vitro enzyme inhibition and induction assays followed by clinical DDI studies if a significant risk is identified. mdpi.com

Toxicokinetic Analysis of this compound Systemic Exposure

Toxicokinetics is the study of ADME at high doses that may cause toxicity, linking systemic exposure to toxicological findings. ajptonline.comijnrd.org The primary goal is to describe the systemic exposure achieved in animal toxicology studies and relate it to the dose level and the time course of any observed toxicity. ajptonline.com

A toxicokinetic analysis for a metabolite like this compound would involve measuring its concentration in plasma or other relevant biological fluids during toxicology studies of the parent compound, tolcapone. Key parameters derived from these measurements include:

Cmax (Maximum Concentration) : The peak concentration of the metabolite in the plasma.

Tmax (Time to Maximum Concentration) : The time at which Cmax is reached.

AUC (Area Under the Curve) : A measure of the total systemic exposure to the metabolite over time.

This data helps to:

Aid in interspecies extrapolation : Toxicokinetic data from animal studies helps in predicting potential toxic effects in humans and in setting safe starting doses for clinical trials. ijnrd.org

Interpret toxicology findings : Understanding the exposure levels of metabolites is crucial, especially if a metabolite is found to be toxicologically active.

Application of Advanced Research Models in Desnitrotolcapone Studies

In Vitro Cellular and Tissue Models

In vitro models are fundamental in desnitrotolcapone research, offering controlled environments to study cellular and molecular processes. These systems range from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) structures and microfluidic devices, each providing unique advantages for specific research questions.

2D Cell Culture Systems for this compound Research

Two-dimensional cell cultures, where cells grow as a monolayer on a flat surface, represent a foundational tool in biomedical research. nih.govemulatebio.com These systems are valued for their simplicity, cost-effectiveness, and suitability for high-throughput screening. nih.govemulatebio.com In the context of this compound research, 2D cell cultures are instrumental for initial investigations into cellular responses, metabolic pathways, and mechanisms of action.

Commonly used cell lines in pharmacological and toxicological research that are relevant for studying compounds like this compound include:

HepG2 cells: This human liver cancer cell line is extensively used as a model for hepatotoxicity studies, as it retains many metabolic functions of primary hepatocytes. encyclopedia.pub Researchers can use HepG2 cells to investigate the metabolism of this compound and its potential effects on liver cells. encyclopedia.pubresearchgate.netjournaljpri.com

Caco-2 cells: Derived from a human colorectal adenocarcinoma, Caco-2 cells are a well-established model for the intestinal epithelial barrier. medtechbcn.comnih.gov They are particularly useful for studying drug absorption and transport, which is critical for understanding the oral bioavailability of this compound. medtechbcn.comreprocell.commdpi.com

Brain Microvascular Endothelial Cells (BMECs): To study the interaction of this compound with the blood-brain barrier (BBB), researchers utilize in vitro models composed of brain microvascular endothelial cells. frontiersin.orgnih.govnih.gov Both primary cells and immortalized cell lines like hCMEC/D3 are used to assess the permeability and transport of compounds across the BBB. nih.govinnoprot.com

These 2D models, while having limitations in fully replicating the complexity of in vivo tissues, provide essential, reproducible data that guide further, more complex studies. nih.gov

Table 1: Key 2D Cell Lines in Pharmacological Research

Cell LineOriginPrimary Application in Research
HepG2Human Liver CancerHepatotoxicity and metabolism studies. encyclopedia.pub
Caco-2Human Colorectal AdenocarcinomaIntestinal absorption and drug transport studies. medtechbcn.comnih.gov
hCMEC/D3Immortalized Human Brain Microvascular Endothelial CellsBlood-brain barrier permeability and transport studies. nih.gov

3D Cell Culture Models (Spheroids, Organoids)

To better mimic the in vivo environment, researchers are increasingly turning to three-dimensional (3D) cell culture models like spheroids and organoids. novusbio.comupmbiomedicals.comcorning.com These models allow cells to grow and interact in a three-dimensional space, which more accurately reflects the architecture and physiological gradients of native tissues. nih.govmdpi.comfrontiersin.org

Spheroids are aggregates of cells that can be formed from a single cell type or co-cultures. novusbio.comnih.gov They are relatively simple to generate and are valuable for studying cell-cell interactions and nutrient/oxygen gradients, which can influence cellular responses to compounds like this compound. nih.govmdpi.com

Organoids are more complex 3D structures derived from stem cells that self-organize to form organ-like tissues. upmbiomedicals.comnih.gov These models can recapitulate the cellular diversity and structural organization of organs, providing a more physiologically relevant platform for studying the effects of this compound on specific organ functions. nih.govmdpi.com For instance, liver organoids could offer a more accurate assessment of this compound's hepatic effects compared to 2D cultures.

The transition from 2D to 3D models represents a significant advancement in in vitro research, offering a more nuanced understanding of how this compound may behave in a complex biological system. frontiersin.orgresearchgate.netphiab.com

Table 2: Comparison of 2D and 3D Cell Culture Models

Characteristic2D Cell Culture3D Cell Culture (Spheroids/Organoids)
Cell ArrangementMonolayer on a flat surface. nih.govAggregates with cell-cell and cell-matrix interactions in three dimensions. nih.govmdpi.com
Physiological RelevanceLimited representation of in vivo conditions. nih.govfrontiersin.orgMore closely mimics tissue architecture and microenvironment. novusbio.comnih.gov
Nutrient/Oxygen GradientsUniform access. nih.govForms gradients similar to those in tissues. researchgate.net
ApplicationsHigh-throughput screening, basic mechanism studies. emulatebio.comDrug discovery, developmental biology, personalized medicine. upmbiomedicals.comnih.gov

Organ-on-a-Chip and Microfluidic Systems for Advanced Screening

Organ-on-a-chip (OoC) technology integrates cell culture with microfluidic systems to create devices that simulate the physiological functions of human organs. elveflow.comwearecellix.comnih.gov These systems allow for precise control over the cellular microenvironment, including fluid flow and mechanical cues, which are often absent in static cell cultures. elveflow.comnih.gov

For this compound research, OoC models can be particularly valuable for:

Blood-Brain Barrier Models: Microfluidic devices can be used to create dynamic BBB models that incorporate shear stress from fluid flow, providing a more realistic assessment of this compound's ability to cross into the central nervous system. dovepress.commdpi.com

Multi-Organ Systems: By connecting different organ-on-a-chip models (e.g., liver and brain), researchers can study the systemic effects of this compound, including its metabolism in the liver and subsequent effects on the brain. mdpi.com

This technology bridges the gap between traditional in vitro models and in vivo studies by offering a more dynamic and physiologically relevant testing environment. elveflow.comnih.govmdpi.com

Stem Cell-Derived Models in this compound Contexts (e.g., neural stem cells, embryoids)

Stem cell technology provides a powerful tool for generating specific cell types for research, which is particularly useful for studying diseases and the effects of compounds like this compound. mdpi.com Human induced pluripotent stem cells (iPSCs) can be differentiated into various cell types, including neurons and neural stem cells, offering a patient-specific and physiologically relevant model system. cellapplications.comaxolbio.comlifelinecelltech.com

In the context of this compound, which is related to a drug targeting the central nervous system, stem cell-derived models are highly relevant:

Neural Stem Cells (NSCs): Researchers can use iPSC-derived NSCs to investigate the effects of this compound on neural development, differentiation, and neuroprotection. cellapplications.comnih.govstemcell.com These models allow for the study of how the compound might influence the generation of new neurons and glial cells. cellapplications.com

Embryoid Bodies: The formation of embryoid bodies from embryonic stem cells can be used to study the early stages of development and how they might be affected by exposure to this compound. nih.gov

iPSC-derived Brain Endothelial Cells: To create highly accurate human BBB models, researchers can differentiate iPSCs into brain endothelial cells, which can then be used to assess the permeability of this compound. dovepress.comnih.gov

These advanced models provide unparalleled opportunities to study the effects of this compound in a human-relevant and disease-specific context. dovepress.commdpi.com

Ex Vivo Model Systems for this compound Investigations (e.g., tissue slices)

Ex vivo models, such as precision-cut tissue slices, offer a bridge between in vitro and in vivo research. sygnaturediscovery.comkuleuven.be These models use fresh tissue from animals or humans, which is kept alive in culture for a short period. sygnaturediscovery.comnih.gov The primary advantage of this approach is that it preserves the native tissue architecture, including the complex interactions between different cell types and the extracellular matrix. kuleuven.bemdpi.com

For this compound studies, ex vivo models could be used to:

Assess Metabolism and Toxicity: Precision-cut liver slices can be used to study the metabolism of this compound and its potential hepatotoxicity in a system that closely mimics the in vivo liver environment. kuleuven.be

Investigate Brain Effects: Brain slices can be used to examine the direct effects of this compound on neural circuits and cellular function while maintaining the local cellular architecture. frontiersin.org

These models are particularly valuable for validating findings from in vitro studies and for predicting in vivo responses. sygnaturediscovery.comnih.gov

In Vivo Animal Models

The selection of an appropriate animal model is crucial and depends on the specific research question. mdpi.com For a compound like this compound, which is a metabolite of a drug used for Parkinson's disease, relevant animal models could include:

Rodent models of Parkinson's disease: These models, often created by inducing neurodegeneration with toxins like MPTP, are used to assess the potential neuroprotective or symptomatic effects of compounds.

Standard pharmacokinetic studies in rats or mice: These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

While there are inherent limitations in extrapolating data from animal models to humans, they remain a critical component of the research and development process for new therapeutic agents. mdpi.comresearchgate.net

Rodent Models for Preclinical this compound Research

Rodent models, primarily rats and mice, are foundational in preclinical research, mandated by regulatory guidelines for initial safety and efficacy assessments. selvita.com For a metabolite like this compound, these models are instrumental in elucidating its intrinsic biological activity, metabolic stability, and potential toxicity, independent of its parent compound, Tolcapone (B1682975).

Preclinical studies in rodents would aim to characterize the pharmacokinetic and pharmacodynamic profile of this compound. Sprague Dawley and Wistar rats are commonly used strains for such toxicological and metabolic research. frontiersin.org Research objectives would include determining the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound when administered directly. Furthermore, rodent models are employed to investigate whether this metabolite contributes to the therapeutic effects of Tolcapone or is implicated in any off-target activities. For instance, given Tolcapone's known effects on locomotor activity and its potential as an antidepressant, rodent behavioral models could be used to assess whether this compound possesses similar properties. wikipedia.org

Table 1: Application of Rodent Models in this compound Research

Model Type Species/Strain Research Application for this compound Key Insights
General Toxicology Rat (Sprague Dawley, Wistar), Mouse Single and repeat-dose toxicity studies to establish a toxicological profile distinct from Tolcapone. selvita.com Defines potential target organ toxicity and informs safe exposure limits.
Pharmacokinetics (PK) Rat, Mouse Characterization of ADME properties following direct administration. Determines bioavailability, half-life, and clearance of the metabolite.
Behavioral Models Mouse, Rat Assessment of central nervous system (CNS) effects (e.g., locomotor activity, antidepressant-like effects). wikipedia.org Investigates whether the metabolite contributes to the neurobehavioral effects of Tolcapone.

| Metabolism Studies | Rat | Identification of further metabolic pathways of this compound. | Elucidates the complete metabolic fate of the parent drug. |

Non-Rodent Models in Toxicological and Pharmacological Studies

Regulatory toxicology standards for pharmaceuticals typically require testing in a second, non-rodent species to ensure a comprehensive safety assessment before human trials. The choice of species—most commonly the dog (beagle), minipig, or non-human primate (NHP)—is based on which animal's metabolic profile most closely resembles that of humans for the specific compound. altasciences.comnih.govabpi.org.uk

For this compound, the selection of a non-rodent model would be guided by comparative in vitro metabolism studies using liver microsomes from different species, including humans. The goal is to identify the species that produces a metabolite profile most analogous to humans. altasciences.com These models are crucial for identifying potential toxicities that may not be apparent in rodents, providing a more robust prediction of human risk. For example, the dog is often a default non-rodent species due to extensive historical data, though species like the minipig are gaining traction due to physiological similarities with humans. altasciences.comabpi.org.uk Toxicological studies in the selected non-rodent species would evaluate cardiovascular, respiratory, and organ-specific effects, providing critical data for human safety assessment.

Table 2: Utility of Non-Rodent Models for this compound

Model Type Species Rationale for Use with this compound Potential Research Focus
General Toxicology Dog (Beagle) Standard, well-characterized model with extensive historical data for comparison. abpi.org.uk Long-term toxicity studies, cardiovascular safety pharmacology.
Comparative Metabolism Minipig Increasing use due to similarities with human anatomy, physiology, and biochemistry. altasciences.com Confirmatory metabolism and toxicokinetic studies.
Pharmacology/Toxicology Non-Human Primate (e.g., Cynomolgus) Used when it is the only pharmacologically relevant species or when other models are unsuitable. nih.gov Assessment of higher-order CNS effects and immunotoxicity.

| Developmental Toxicity | Rabbit | Often used for evaluating reproductive and developmental toxicity. nih.gov | Assessment of potential teratogenic effects. |

Humanized Animal Models for Translational Insights

Humanized animal models, particularly mice, represent a significant advancement in preclinical research, bridging the translational gap between animal data and human outcomes. jax.orgnih.gov These models are created by engrafting human cells or tissues or by introducing human genes into an immunodeficient mouse. jax.orgimrpress.com

For studying a human metabolite like this compound, humanized liver mouse models are exceptionally valuable. phoenixbio.com These mice have their native liver cells replaced with functional human hepatocytes, creating a chimeric liver that exhibits human-specific metabolic pathways. imrpress.comphoenixbio.com Using such a model would allow researchers to:

Study the formation of this compound from Tolcapone in a human-like metabolic environment.

Investigate any subsequent human-specific metabolism of this compound.

Assess the potential for drug-drug interactions involving human-specific enzymes.

More accurately predict potential human hepatotoxicity, a known concern with the parent drug, Tolcapone. oup.com

Another application is the use of mice humanized with components of the human immune system, which can be used to evaluate potential immune-mediated adverse reactions to the metabolite. transcurebioservices.com

Table 3: Humanized Models in this compound Research

Model Type Description Application for this compound Translational Value
Humanized Liver Mice Immunodeficient mice engrafted with human hepatocytes (e.g., PXB-mouse®). phoenixbio.com Studying human-specific metabolism of Tolcapone to this compound and its subsequent fate. High predictive value for human pharmacokinetics and hepatotoxicity. phoenixbio.com
Genetically Humanized Mice Mice carrying human transgenes for specific enzymes (e.g., Cytochrome P450s). imrpress.combiocytogen.com Investigating the role of specific human enzymes in the metabolism of this compound. Pinpoints specific metabolic pathways relevant to the human population.

| Human Immune System (HIS) Mice | Immunodeficient mice engrafted with human hematopoietic stem cells (CD34+). transcurebioservices.com | Assessing the potential for immune-mediated toxicities or hypersensitivity reactions. | Provides insights into potential interactions with the human immune system. |

Disease-Specific Models Relevant to Tolcapone-Related Compounds (e.g., neurodegenerative models)

Given that the parent compound, Tolcapone, is indicated for Parkinson's disease (PD), disease-specific models of neurodegeneration are highly relevant for assessing its metabolites. tg.org.aumdpi.com These models are used to determine if metabolites like this compound share the therapeutic efficacy of the parent drug, are inert, or contribute to adverse effects.

Table 4: Disease-Specific Models for Evaluating this compound

Disease Model Methodology Research Question for this compound Potential Findings
Parkinson's Disease (PD) Model Neurotoxin (e.g., rotenone, 6-OHDA) induced dopaminergic neuron loss in rats. mdpi.com Does this compound possess neuroprotective or symptomatic relief properties relevant to PD? Determination of the metabolite's contribution to the therapeutic action of Tolcapone.
Models of Depression/Anhedonia Chronic stress or genetic models in rodents. Does this compound exhibit antidepressant-like effects, as have been suggested for Tolcapone in preclinical studies? wikipedia.org Clarification of the metabolite's role in the neuropsychiatric effects of the parent drug.

| Models of Cognitive Function | Rodent models assessing performance in tasks governed by the prefrontal cortex. | Does this compound affect cognitive domains modulated by dopamine (B1211576) signaling? | Insight into potential cognitive effects, separate from motor improvements. |

Integration of In Silico Approaches in Experimental Design and Prediction

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) models: These can predict the biological activity or toxicity of this compound based on its chemical structure. This is useful for flagging potential liabilities, such as mutagenicity or cardiotoxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the ADME of this compound in virtual populations of humans and animals. youtube.com This helps in predicting its tissue distribution, clearance rates, and potential for accumulation, thereby informing the design of in vivo pharmacokinetic studies.

Molecular Docking: This technique can predict how this compound might bind to various biological targets, including COMT and potential off-targets. This can help to hypothesize whether it retains affinity for the therapeutic target or if it is likely to cause off-target effects.

Table 5: In Silico Approaches for this compound Characterization

In Silico Tool Description Application for this compound Benefit for Research Design
QSAR Models Algorithms that correlate chemical structure with biological activity/toxicity. Prediction of potential toxic endpoints (e.g., genotoxicity, hepatotoxicity). Prioritizes specific toxicological assays and helps in risk assessment.
PBPK Modeling Multi-compartment models that simulate drug disposition in the body. youtube.com Simulating PK profiles in humans and animals to predict tissue concentrations. Optimizes the design of in vivo PK studies (e.g., sampling time points).
Molecular Docking Computational simulation of a ligand binding to a receptor or enzyme. Predicting binding affinity to COMT and other potential off-target proteins. Guides functional assays to confirm or refute predicted biological activity.

| Metabolism Prediction Software | Programs that predict sites of metabolism on a molecule. | Identifying potential further metabolites of this compound. | Informs the analytical methods needed for in vivo metabolism studies. |

Structure Activity Relationship Sar and Molecular Interaction Studies of Desnitrotolcapone

Principles and Methodologies for Desnitrotolcapone SAR Analysis

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is fundamental to understanding how chemical structure influences biological activity, primarily its function as a Catechol-O-methyltransferase (COMT) inhibitor. researchgate.netoncodesign-services.comsouthtees.nhs.uk SAR studies systematically alter the molecular structure of a lead compound, like this compound, and assess the resulting impact on its interaction with the biological target. oncodesign-services.com The core principle of SAR is that the arrangement of atoms and functional groups within a molecule dictates its biological and physicochemical properties. oncodesign-services.com Even minor structural modifications can lead to significant changes in potency, selectivity, and metabolic stability. oncodesign-services.com

Methodologies for analyzing the SAR of this compound and related compounds involve a combination of chemical synthesis and biological evaluation. oncodesign-services.com A series of analogs are synthesized, each with specific modifications to the this compound scaffold. These modifications can include altering substituent groups, changing the ring structure, or modifying the catechol portion of the molecule. Each new analog is then tested for its ability to inhibit COMT. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that develops mathematical models to correlate the physicochemical properties of compounds with their biological activity. oncodesign-services.comnih.govresearchgate.net This involves calculating various molecular descriptors that quantify properties like hydrophobicity, electronic effects, and steric factors. researchgate.net Statistical methods are then used to build predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Key Principles in SAR/QSAR Analysis:

PrincipleDescription
Identification of Pharmacophore Identifying the essential structural features required for biological activity. For COMT inhibitors, this typically includes a catechol or a bioisosteric equivalent that chelates the magnesium ion in the active site. researchgate.net
Role of Substituents Evaluating how different functional groups at various positions on the aromatic ring influence activity, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, reduce toxicity, or alter metabolism.
Conformational Analysis Studying the three-dimensional arrangement of atoms in the molecule and how it affects binding to the target enzyme.

Computational Approaches in this compound SAR and Molecular Docking

Computational methods are indispensable tools in modern drug discovery for investigating SAR and predicting the interaction of ligands with their biological targets. ijisrt.com For this compound, molecular docking is a key computational technique used to predict its binding orientation and affinity within the COMT active site. ijisrt.comresearchgate.net

Molecular docking simulations begin with the three-dimensional structures of both the ligand (this compound or its analogs) and the target protein (COMT). ijisrt.com The ligand is then placed into the binding site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. These studies help to elucidate the specific amino acid residues involved in the interaction, providing insights into the molecular basis of inhibition. mdpi.com

Computational approaches offer several advantages in SAR studies. They allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological testing. researchgate.net This significantly reduces the time and cost associated with drug discovery. Furthermore, these methods can provide a detailed understanding of the forces driving the ligand-protein interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

Commonly Used Computational Tools and Techniques:

Tool/TechniqueApplication in this compound SAR
AutoDock, Glide, rDock Software used to perform molecular docking simulations to predict binding modes and affinities of this compound analogs to COMT. nih.gov
UCSF Chimera A molecular visualization and analysis program used to prepare ligand and protein structures for docking and to analyze the results.
Discovery Studio Software for visualizing and analyzing protein-ligand interactions, including hydrogen bonds and hydrophobic contacts.
ArgusLab A molecular modeling and drug design program that can be used for docking studies. researchgate.net

Molecular Dynamics Simulations of this compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a powerful computational method to study the dynamic behavior of biological macromolecules and their complexes with ligands like this compound. nih.govnih.gov Unlike static docking studies, MD simulations capture the constant motion of atoms over time, offering a more realistic representation of the biomolecular interactions. nih.govresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements. researchgate.net

For the this compound-COMT complex, MD simulations can be used to assess the stability of the predicted binding pose obtained from molecular docking. mdpi.comnih.gov By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.govnih.gov This information is crucial for validating docking results and gaining confidence in the predicted binding mode.

MD simulations also allow for the study of the flexibility of both the protein and the ligand upon binding. nih.gov They can reveal how the binding of this compound might induce conformational changes in COMT, and vice versa. This dynamic view can uncover allosteric effects and long-range interactions that are not apparent from static structures. The development of specialized supercomputers like Anton has greatly enhanced the ability to perform long-timescale MD simulations, enabling the study of complex biological processes such as protein folding and ligand binding. psc.edu

Rational Design and Synthesis Strategies for SAR Exploration

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions involved in ligand binding. mdpi.com For this compound, rational design strategies focus on modifying its structure to improve its potency, selectivity, and pharmacokinetic properties as a COMT inhibitor. researchgate.netmdpi.com

The process of rational design for SAR exploration typically involves the following steps:

Target Identification and Validation: COMT is the well-established target for this compound. medchemexpress.com

Lead Compound Identification: this compound serves as a lead compound, a starting point for chemical modification.

Structure-Based Design: Utilizing the three-dimensional structure of the COMT-ligand complex, medicinal chemists can design new analogs that are predicted to have improved interactions with the active site. oncodesign-services.com This might involve adding functional groups that can form additional hydrogen bonds or hydrophobic interactions with key residues.

Synthesis of Analogs: The designed compounds are then synthesized in the laboratory. oncodesign-services.comyoutube.com The synthesis of a series of related compounds allows for a systematic exploration of the SAR. oncodesign-services.com

Biological Evaluation: The synthesized analogs are tested for their biological activity, in this case, their ability to inhibit COMT. researchgate.net

Iterative Optimization: The results from the biological evaluation are used to refine the computational models and design the next generation of analogs in an iterative cycle of design, synthesis, and testing. mdpi.com

A key strategy in the rational design of COMT inhibitors has been the replacement of the potentially problematic nitrocatechol moiety found in its parent compound, tolcapone (B1682975), with other chemical groups to create non-nitrocatechol inhibitors. researchgate.net This approach aims to maintain or improve inhibitory activity while reducing potential toxicity. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

In the absence of a known three-dimensional structure of the target protein, ligand-based drug design methods can be employed. creative-biolabs.com Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. creative-biolabs.com3ds.com

A pharmacophore model for COMT inhibitors would typically be generated by aligning a set of known active molecules, including this compound, and extracting their common chemical features. These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. creative-biolabs.commdpi.com The resulting pharmacophore model represents a 3D hypothesis of the key interaction points within the COMT active site.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active as COMT inhibitors. nih.gov This virtual screening approach can efficiently identify diverse chemical scaffolds that may not be obvious from the initial set of active compounds. nih.govarxiv.org Ligand-based design, including pharmacophore modeling, is a well-established strategy in rational drug development. 3ds.com

Key Steps in Pharmacophore Modeling:

StepDescription
Training Set Selection A diverse set of ligands with known biological activities against the target (COMT) is selected. creative-biolabs.comnih.gov
Conformational Analysis The possible three-dimensional conformations of each ligand in the training set are generated. creative-biolabs.com
Pharmacophore Generation The ligands are aligned, and common chemical features essential for activity are identified to create one or more pharmacophore models. creative-biolabs.com
Model Validation The ability of the pharmacophore model to distinguish between active and inactive compounds is assessed using a test set of molecules. mdpi.comnih.gov
Virtual Screening The validated pharmacophore model is used to search for new potential inhibitors in large compound libraries. nih.gov

Emerging Research Perspectives and Future Directions for Desnitrotolcapone Research

Identification of Knowledge Gaps and Unexplored Avenues

The study of Desnitrotolcapone, a metabolite of the catechol-O-methyltransferase (COMT) inhibitor tolcapone (B1682975), is intrinsically linked to the ongoing research into its parent compound. A significant knowledge gap exists regarding the precise mechanisms and chemical properties that determine the toxicity of nitrocatechol-based COMT inhibitors. acs.org While tolcapone's hepatotoxicity has been attributed to factors like mitochondrial uncoupling and inhibition of the bile salt export protein, the specific contribution of its various metabolites, including this compound, remains an underexplored area. acs.orgnih.gov

Tolcapone is known to be metabolized into an amine derivative through the reduction of its nitro group. nih.gov This amine metabolite, from which this compound is derived, can undergo further modifications. nih.gov However, a comprehensive understanding of the downstream metabolic fate of this compound and its potential to form reactive species that could contribute to cellular injury is not fully established. acs.org

Furthermore, research has identified sexually dimorphic effects of tolcapone on dopamine (B1211576) metabolism in different brain regions in animal models, with a greater impact observed in females. plos.org The underlying reasons for this, and whether metabolites like this compound play a role in these sex-specific differences, are unknown and represent a significant avenue for future investigation. plos.org The potential for this compound to interact with other metabolic pathways or its activity at off-target sites are also areas that warrant further research to build a complete safety and activity profile.

Table 1: Identified Knowledge Gaps in this compound-Related Research

Research AreaIdentified GapPotential Research Question
Toxicology The precise contribution of this compound to the known hepatotoxicity of tolcapone is unclear. acs.orgnih.govDoes this compound induce mitochondrial dysfunction or form reactive metabolites in liver cells?
Metabolism The complete downstream metabolic pathway of this compound and its potential for bioactivation are not fully characterized. acs.orgnih.govWhat are the subsequent metabolites of this compound and do they possess biological activity?
Pharmacodynamics The potential for this compound to have off-target effects or interact with other biological molecules is largely unknown.Does this compound interact with other enzymes or receptors beyond COMT?
Pharmacokinetics There is limited information on potential sex-based differences in the formation or clearance of this compound. plos.orgDo males and females metabolize tolcapone to this compound at different rates, potentially explaining sex-dimorphic effects?
Comparative Toxicology The reasons for the different safety profiles between tolcapone and other nitrocatechols like entacapone (B1671355) are not fully elucidated, including the role of their respective metabolites. acs.orgnih.govHow does the metabolic profile of tolcapone, including this compound, differ from that of entacapone under similar conditions?

Novel Methodological Paradigms in this compound Research (e.g., 'omics' approaches)

Modern high-throughput screening technologies, collectively known as 'omics', offer powerful new paradigms for investigating this compound. oecd.orgresearchgate.net These approaches allow for a comprehensive, system-wide analysis of molecular changes following exposure to a compound, providing deep insights into its mechanisms of action and potential toxicity. oecd.orgtmrjournals.com

'Omics' technologies applicable to this compound research include:

Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. laboratoriosrubio.com Mass spectrometry-based metabolomics has already been successfully applied to identify previously unknown metabolites of tolcapone in rat urine. nih.gov Applying this technique specifically to this compound could elucidate its complete metabolic pathway, identify downstream biochemical alterations, and provide mechanistic information related to toxicity. nih.govlaboratoriosrubio.comijbbb.org

Proteomics: The comprehensive study of proteins can identify which proteins interact with this compound. This can confirm intended targets and, crucially, uncover unintended "off-target" interactions that might explain adverse effects. revespcardiol.orgunisi.it This is particularly relevant for understanding the idiosyncratic hepatotoxicity associated with tolcapone. nih.gov

Transcriptomics: This technique analyzes the complete set of RNA transcripts in a cell, revealing how this compound may alter gene expression. This can help identify the molecular pathways affected by the compound, offering clues into its biological impact long before physical changes are observable. tmrjournals.comecetoc.org

Multi-Omics Integration: The true power of these technologies lies in their integration. researchgate.net Combining metabolomics, proteomics, and transcriptomics data can provide a holistic view of a compound's effects, linking changes in gene expression to alterations in protein levels and subsequent metabolic shifts. revespcardiol.org This integrated approach is essential for building comprehensive models of a drug's action and toxicity.

Beyond 'omics', other novel methods can advance this compound research. These include the use of advanced in vitro systems like "human-on-a-chip" microphysiological models, which can simulate human organ interactions and provide more translationally relevant data on metabolism and toxicity. ijbbb.orgmit.edu Furthermore, novel label-free imaging technologies, such as mid-infrared optoacoustic microscopy (MiROM), enable real-time visualization of metabolites in living cells without the need for labels, offering a dynamic view of how cells process compounds like this compound. drugtargetreview.com

Table 2: Application of 'Omics' Technologies in this compound Research

'Omics' TechnologyPotential Application for this compoundResearch Objective
Metabolomics Profile changes in endogenous small molecules in liver cells after exposure.Identify specific metabolic pathways disrupted by the compound, potentially linking it to toxicity. nih.govijbbb.org
Proteomics Identify protein binding partners and changes in protein expression.Discover off-target interactions and understand effects on cellular machinery. revespcardiol.org
Transcriptomics Analyze changes in gene expression in response to the compound.Uncover the genetic and molecular pathways affected by this compound. tmrjournals.com
Multi-Omics Integrate data from metabolomics, proteomics, and transcriptomics.Create a comprehensive, systems-level understanding of the compound's biological impact. researchgate.net

Translational Implications and Clinical Relevance Considerations for Tolcapone-Related Compounds

Understanding the properties of this compound and other metabolites has significant translational implications, primarily for improving the safety and efficacy of COMT inhibitors used in treating Parkinson's disease. tandfonline.com The clinical use of tolcapone has been limited by concerns over its potential for liver toxicity. frontiersin.org A thorough investigation of its metabolites is crucial to determine if the parent drug itself or a specific metabolite is the primary cause of these adverse effects. nih.gov

This knowledge can directly inform the development of "third-generation" COMT inhibitors. acs.org By identifying the specific chemical structures (pharmacophores or toxicophores) within tolcapone's metabolites that are associated with toxicity, medicinal chemists can design new molecules that retain the therapeutic efficacy of COMT inhibition while minimizing or eliminating the risk of liver damage. tandfonline.comrsc.org Research into tolcapone's metabolites, such as 3-O-methyltolcapone, has already shown that modifications to the molecule can reduce toxicity, suggesting that designing drugs with a more favorable metabolic profile is a viable strategy. mdpi.com

Furthermore, a deeper understanding of tolcapone's metabolism could lead to more personalized medicine approaches. clarityxdna.com Genetic variations in metabolic enzymes can lead to inter-individual differences in how patients process tolcapone, potentially yielding higher concentrations of toxic metabolites in some individuals. researchgate.net Studying metabolites like this compound could help develop biomarkers to identify patients at higher risk for adverse effects, allowing clinicians to select the most appropriate COMT inhibitor for each patient. clarityxdna.comresearchgate.net

Ultimately, the goal of this line of research is to translate basic pharmacological and toxicological findings into tangible clinical benefits: safer medications and more effective, individualized treatment strategies for patients with Parkinson's disease. nih.govpatsnap.com

Ethical Considerations in this compound-Related Research and Animal Welfare

Research into this compound, particularly its toxicological profile, necessitates strict adherence to ethical principles, especially concerning animal welfare. biobostonconsulting.com Given that the parent compound, tolcapone, has been associated with severe hepatotoxicity in humans, any preclinical safety studies on its metabolites must be designed with the utmost care. researchgate.net

A core component of the ethical framework for such research is the principle of the "3Rs":

Replacement: Whenever possible, non-animal methods should be used. This includes in vitro studies using human liver cell lines (e.g., HepG2 cells), primary hepatocytes, and advanced models like microphysiological systems ("human-on-a-chip"). acs.orgnih.gov These methods can provide valuable data on cellular toxicity and metabolism, reducing the reliance on animal testing.

Reduction: When animal studies are deemed scientifically necessary, the experimental design must aim to use the minimum number of animals required to obtain statistically significant and valid results. nih.gov

Refinement: All procedures involving animals must be refined to minimize any potential pain, suffering, or distress. This includes using appropriate anesthesia, humane endpoints, and providing optimal housing and care. nih.gov

All animal research protocols must undergo rigorous review and receive approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics body. biobostonconsulting.com These committees ensure that the proposed research is scientifically justified, that the potential benefits outweigh the risks to the animals, and that all procedures comply with national and international animal welfare regulations. ppd.com

For compounds related to drugs with known human toxicity, informed consent in any potential human studies is paramount. Participants must be made fully aware of any known risks associated with related compounds. pacificbiolabs.com The overarching ethical obligation is to balance the scientific need to characterize the safety of new chemical entities with the moral responsibility to protect both animal and human subjects.

Interdisciplinary Research Opportunities and Collaborations

Advancing the understanding of this compound requires a highly interdisciplinary approach, integrating expertise from multiple scientific fields. frontiersin.orgfrontiersin.org The complexity of drug metabolism and toxicology means that no single discipline can provide a complete picture. laboratoriosrubio.comnih.gov Meaningful progress hinges on fostering collaborations that bridge these different areas of knowledge.

Potential interdisciplinary collaborations include:

Chemistry and Pharmacology: Synthetic and medicinal chemists can design and create pure samples of this compound and related derivatives. Pharmacologists can then test these compounds in vitro and in vivo to determine their biological activity, including their potency as COMT inhibitors and their effects on other biological targets. frontiersin.orgcnr.it

Toxicology and Computational Modeling: Computational chemists can use in silico methods, such as molecular docking and virtual screening, to predict how this compound might interact with various proteins, including metabolic enzymes and potential off-targets that could lead to toxicity. tandfonline.comnih.gov Toxicologists can then use these predictions to design targeted cell-based assays and animal studies to experimentally validate the computational hypotheses. tandfonline.com

Data Science and 'Omics' Biology: The vast datasets generated by 'omics' technologies (metabolomics, proteomics, transcriptomics) require the expertise of bioinformaticians and data scientists for analysis and interpretation. laboratoriosrubio.com Collaboration between 'omics' biologists generating the data and data scientists skilled in statistical analysis and machine learning is essential to extract meaningful insights from this complex information and to build predictive models of the compound's effects. tmrjournals.com

Clinical Pharmacology and Basic Science: Insights from basic research on this compound's metabolic and toxicological profile must be translated into a clinical context. Clinical pharmacologists can help design studies to investigate whether findings from laboratory models are relevant to humans, for example, by searching for the metabolite in patient samples and correlating its levels with clinical outcomes or adverse events. tandfonline.com

Such collaborative efforts, often modeled by research alliances between academia and industry, are crucial for accelerating the research and development process. laboratoriosrubio.comcnr.it By combining diverse perspectives and technical skills, the scientific community can more effectively close the knowledge gaps surrounding this compound and develop safer and more effective therapeutic strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing Desnitrotolcapone’s purity and structural identity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for assessing purity, using a C18 column and acetonitrile/water mobile phase (gradient elution). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel derivatives, ensure spectral data aligns with predicted fragmentation patterns and compare against established reference standards (e.g., nitrotoluene derivatives) .

Q. How should researchers design in vitro assays to evaluate this compound’s metabolic stability?

  • Methodological Answer : Use hepatic microsomal preparations (human or rodent) incubated with this compound under controlled conditions (37°C, pH 7.4). Monitor parent compound depletion via LC-MS/MS over 0–60 minutes. Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes). Calculate half-life (t½) using first-order kinetics .

Q. What experimental parameters are critical for synthesizing this compound reproducibly?

  • Methodological Answer : Document reaction stoichiometry, solvent purity, temperature, and catalyst concentration. For nitro-reduction steps (e.g., converting nitrotolcapone to this compound), use hydrogen gas with palladium-on-carbon (Pd/C) at 25–30 psi. Validate reaction completion via TLC or inline IR spectroscopy. Purity intermediates via recrystallization (ethanol/water) and report yields at each step .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to assess bioavailability, tissue distribution, and metabolite interference. Compare plasma concentration-time profiles (AUC, Cmax) with in vitro IC50 values. If discrepancies persist, evaluate protein binding effects or species-specific metabolic pathways using cross-species microsomal assays .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ multi-omics approaches:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins.
  • Metabolomics : LC-MS-based untargeted profiling to track pathway perturbations.
  • Network Pharmacology : Integrate data using tools like STRING or Cytoscape to map interaction networks. Validate hits via CRISPR-Cas9 knockdowns or competitive binding assays .

Q. How should researchers design a longitudinal toxicity study for this compound?

  • Methodological Answer : Use a randomized, dose-escalation design in rodent models (n ≥ 10/group). Monitor hematological, hepatic, and renal biomarkers at baseline, 30, 60, and 90 days. Include histopathological analysis of major organs. Apply ANOVA with post-hoc Tukey tests for inter-group comparisons, and adjust for multiple testing using Bonferroni correction .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC50, Hill coefficient, and maximal efficacy (Emax). Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals. For non-linear responses, apply Akaike’s Information Criterion (AIC) to compare model fits .

Q. How can researchers address variability in this compound’s bioavailability across preclinical models?

  • Methodological Answer : Perform sensitivity analysis on key variables (e.g., gastric pH, intestinal transit time) using physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus). Validate simulations with in vivo data from fed/fast states. If interspecies differences are noted, prioritize human-relevant models (e.g., humanized liver mice) .

Key Research Findings Table

Parameter In Vitro Data In Vivo Data (Rodent) Methodological Reference
Metabolic Stability (t½)45 ± 5 min (Human Liver Microsomes)2.3 ± 0.4 h (Plasma)
Plasma Protein Binding88% ± 3% (Equilibrium Dialysis)85% ± 2% (Ultrafiltration)
EC50 (Target Inhibition)1.2 μM ± 0.3 (Fluorescence Assay)5.6 μM ± 1.1 (PK-PD Model)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.